molecular formula C11H16BrNO2S B12084751 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide

Cat. No.: B12084751
M. Wt: 306.22 g/mol
InChI Key: FLYIYMVKBBCDPR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is a benzenesulfonamide derivative with the molecular formula C11H16BrNO2S. This compound is used as an intermediate in organic synthesis and pharmaceuticals . It is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 2-position, and an isopropyl group attached to the sulfonamide nitrogen.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of benzenesulfinamides.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is unique due to the combination of its bromine, ethyl, and isopropyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in organic synthesis and pharmaceuticals, distinguishing it from other benzenesulfonamide derivatives .

Biological Activity

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, but recent studies have expanded the scope of their biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H16BrN1O2S1
  • Molecular Weight : 319.23 g/mol
  • IUPAC Name : 4-Bromo-2-ethyl-N-(propan-2-yl)benzenesulfonamide

This compound features a bromine atom and an ethyl group on the benzene ring, contributing to its unique properties and biological activities.

The biological activity of sulfonamides generally involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase. However, this compound may also exhibit additional mechanisms, such as:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.
  • Anticancer Properties : Potential induction of apoptosis in cancer cells through modulation of signaling pathways.

Biological Activity Overview

Activity TypeDescription
AntimicrobialInhibits growth of various bacteria; effective against Gram-positive strains.
AnticancerInduces apoptosis in specific cancer cell lines; shows promise in vitro.
Anti-inflammatoryModulates inflammatory responses in cellular models.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study investigating the antimicrobial properties of various sulfonamides, including this compound, revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of traditional antibiotics, suggesting enhanced efficacy in certain contexts .
  • Anticancer Activity :
    In vitro experiments demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated increased levels of caspase activation, confirming its potential as an anticancer agent .
  • Inflammatory Response Modulation :
    Research on the compound's anti-inflammatory effects showed that it reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a role in managing inflammatory conditions .

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent beyond traditional antibacterial applications. Its ability to induce apoptosis in cancer cells and modulate inflammatory responses opens avenues for further research and development.

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

4-bromo-2-ethyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)16(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3

InChI Key

FLYIYMVKBBCDPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C

Origin of Product

United States

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